1-N-Alloc-4-piperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
1-N-Alloc-4-piperidone is a derivative of piperidine . Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
It is known that piperidine derivatives can interact with various targets to exert their therapeutic effects .
Biochemical Pathways
Piperidine derivatives, including this compound, can affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Result of Action
Piperidine derivatives have been shown to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Preparation Methods
The synthesis of 1-N-Alloc-4-piperidone typically involves the protection of the amine group in piperidine with an allyl group. One common method is the reaction of piperidone with allyl chloroformate in the presence of a base such as triethylamine . The reaction conditions are generally mild, and the product can be purified through standard techniques such as distillation or recrystallization.
Industrial production methods for this compound are not extensively documented, but the compound can be synthesized on a larger scale using similar reaction conditions with appropriate scaling of reagents and equipment .
Chemical Reactions Analysis
1-N-Alloc-4-piperidone undergoes various chemical reactions, including:
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include Grignard reagents, reducing agents like sodium borohydride, and bases such as triethylamine . The major products formed from these reactions include various amides, alcohols, and substituted piperidones .
Scientific Research Applications
1-N-Alloc-4-piperidone has several applications in scientific research:
Comparison with Similar Compounds
1-N-Alloc-4-piperidone can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.
Evodiamine: An alkaloid with antiproliferative effects on cancer cells.
Matrine: Known for its anti-inflammatory and anticancer activities.
Berberine: Exhibits antimicrobial and antidiabetic properties.
Tetrandine: Used for its anti-inflammatory and anticancer effects.
The uniqueness of this compound lies in its synthetic versatility and potential for modification, making it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
prop-2-enyl 4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-7-13-9(12)10-5-3-8(11)4-6-10/h2H,1,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEIRODWNWORRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(=O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373332 |
Source
|
Record name | 1-N-Alloc-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306296-67-3 |
Source
|
Record name | 1-N-Alloc-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-ALLOC-4-PIPERIDONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.